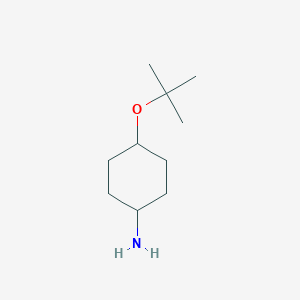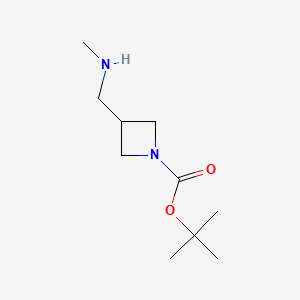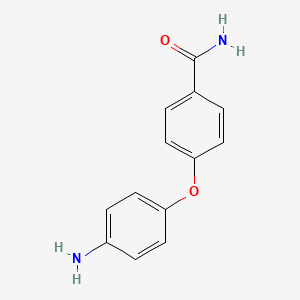
4-(4-氨基苯氧基)苯甲酰胺
描述
“4-(4-Aminophenoxy)benzamide” is a chemical compound that belongs to the class of benzamide derivatives. It has a CAS Number of 106273-44-3 and a molecular weight of 228.25 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(4-Aminophenoxy)benzamide” were not found, a related compound, “4-(4-aminophenoxy)pyridinamide”, was synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .
Molecular Structure Analysis
The IUPAC name for “4-(4-Aminophenoxy)benzamide” is 4-(4-aminophenoxy)benzamide . The InChI code is 1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) .
Physical and Chemical Properties Analysis
“4-(4-Aminophenoxy)benzamide” is a powder at room temperature . It has a melting point of 164-165°C .
科学研究应用
化学选择性 N-苯甲酰化
- 使用苯甲酰异硫氰酸酯的化学选择性 N-苯甲酰化:本研究集中于使用苯甲酰异硫氰酸酯对氨基苯酚(如 4-氨基苯酚)进行化学选择性 N-苯甲酰化。所得 N-(2-羟苯基)苯甲酰胺具有生物学意义,它们的形成涉及硫脲的形成,然后消除硫氰酸 (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017)。
抗氧化活性
- 氨基取代苯甲酰胺的电化学氧化:包括与 4-(4-氨基苯氧基)苯甲酰胺相关的氨基取代苯甲酰胺衍生物已显示出通过清除自由基作为抗氧化剂的潜力。它们的电化学氧化机制对于理解它们的抗氧化活性至关重要 (I. Jovanović, Ante Miličević, Dijana Jadreško, & M. Hranjec, 2020)。
聚合物科学应用
- 超支化芳香族聚酰胺的合成:包括 4-(4-氨基苯氧基)苯甲酰胺在内的 4-氨基苯酚衍生物的热聚合已用于制备超支化芳香族聚酰胺。这些聚合物已被表征,发现具有诸如在各种溶剂中溶解性和特定分子量范围等性质 (Gang Yang, M. Jikei, & M. Kakimoto, 1999)。
药理活性
- 新型苯甲酰胺作为胃动力药:已经合成了一系列苯甲酰胺衍生物(包括 4-氨基衍生物)并评估了它们的胃动力活性。它们已显示出增强胃排空的潜力,并已对其构效关系进行了表征 (S. Kato, T. Morie, H. Harada, N. Yoshida, & J. Matsumoto, 1992)。
在组蛋白脱乙酰酶中的抑制活性
- 组蛋白脱乙酰酶抑制剂:已合成并评估某些 4-氨基苯基苯甲酰胺衍生物作为组蛋白脱乙酰酶的抑制剂。这些化合物因其在癌症治疗和肿瘤抑制中的潜力而具有重要意义 (S. Fréchette 等人,2008)。
材料科学
- 使用各种二胺单体的聚酰亚胺薄膜:对聚酰亚胺酸和聚酰亚胺薄膜的研究包括使用源自 4-氨基苯酚的二胺单体,如 1,4-双(4-氨基苯氧基)苯。这些研究重点关注此类薄膜的热、机械和光学性质,强调了它们在材料科学应用中的潜力 (Hara Jeon, L. Kwac, Hong-Gun Kim, & Jin-Hae Chang, 2022)。
安全和危害
未来方向
In a study, a total of 36 derivatives of “4-(4-aminophenoxy)pyridinamide” were designed and synthesized . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) . This suggests potential future directions in the design and synthesis of related compounds for antitumor applications.
作用机制
Target of Action
The primary target of 4-(4-Aminophenoxy)benzamide is the MET protein . This protein plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
4-(4-Aminophenoxy)benzamide interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates .
Biochemical Pathways
The interaction of 4-(4-Aminophenoxy)benzamide with the MET protein affects various biochemical pathways. These pathways are involved in cell proliferation, survival, and motility . The downstream effects of these changes can lead to alterations in cell behavior and function .
Pharmacokinetics
Amides, in general, are known to have high boiling points and are solids at room temperature . These properties could influence the bioavailability of 4-(4-Aminophenoxy)benzamide.
Result of Action
The action of 4-(4-Aminophenoxy)benzamide results in molecular and cellular effects. Specifically, it has been observed to exhibit antiproliferative activity against different cell lines . For instance, it has been found to induce apoptosis of A549 cells and block the cells mainly in the G0/G1 phase .
Action Environment
It’s known that the presence of certain impurities can significantly impact the outcome of crystallization processes , which could potentially affect the action of 4-(4-Aminophenoxy)benzamide.
生化分析
Biochemical Properties
4-(4-Aminophenoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have demonstrated that 4-(4-Aminophenoxy)benzamide can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Cellular Effects
The effects of 4-(4-Aminophenoxy)benzamide on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Aminophenoxy)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of genes involved in cell survival and death . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, 4-(4-Aminophenoxy)benzamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and other proteins involved in cell signaling pathways. By binding to these biomolecules, 4-(4-Aminophenoxy)benzamide can inhibit their activity, leading to downstream effects on cell function and survival . Additionally, it can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of genes.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Aminophenoxy)benzamide can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 4-(4-Aminophenoxy)benzamide can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the long-term effects of 4-(4-Aminophenoxy)benzamide on cellular function can vary depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 4-(4-Aminophenoxy)benzamide can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, 4-(4-Aminophenoxy)benzamide can exhibit toxic or adverse effects, such as organ toxicity or systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing the adverse effects.
Metabolic Pathways
4-(4-Aminophenoxy)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 4-(4-Aminophenoxy)benzamide can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(4-Aminophenoxy)benzamide within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Additionally, the localization and accumulation of 4-(4-Aminophenoxy)benzamide within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect cell signaling pathways.
Subcellular Localization
The subcellular localization of 4-(4-Aminophenoxy)benzamide is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct 4-(4-Aminophenoxy)benzamide to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can influence cellular metabolism and energy production.
属性
IUPAC Name |
4-(4-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRZMVBLFFQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


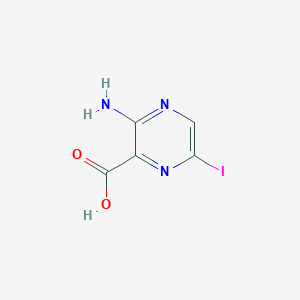
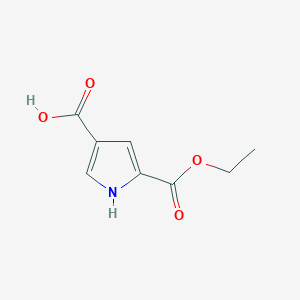


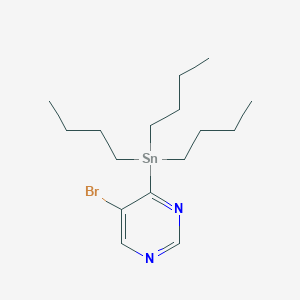
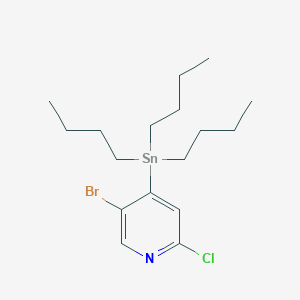

![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)

